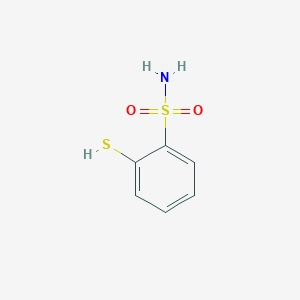

2-Sulfanylbenzenesulfonamide

Description

2-Sulfanylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂) and a sulfanyl (-SH) group at the ortho position. Sulfonamides are widely studied for their industrial and pharmacological applications, including enzyme inhibition and antimicrobial properties.

Properties

CAS No. |

135180-17-5 |

|---|---|

Molecular Formula |

C6H7NO2S2 |

Molecular Weight |

189.3 g/mol |

IUPAC Name |

2-sulfanylbenzenesulfonamide |

InChI |

InChI=1S/C6H7NO2S2/c7-11(8,9)6-4-2-1-3-5(6)10/h1-4,10H,(H2,7,8,9) |

InChI Key |

AVGVXNKQACEGBG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)S)S(=O)(=O)N |

Canonical SMILES |

C1=CC=C(C(=C1)S)S(=O)(=O)N |

Synonyms |

Benzenesulfonamide, 2-mercapto- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzene Ring

2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS 70693-59-3)

- Structure: Features an amino (-NH₂) group at the ortho position and cyclohexyl/methyl substituents on the sulfonamide nitrogen.

- The amino group may participate in hydrogen bonding, influencing solubility and crystallinity.

- Applications : Used in industrial synthesis, likely due to its stability and tunable reactivity .

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

- Structure : Contains a pyrazole ring with a 4-chlorophenyl substituent and a methyl group.

- Properties : The electron-withdrawing chlorine atom and aromatic pyrazole enhance electrophilic reactivity. Such structures are common in drug candidates targeting cyclooxygenase (COX) enzymes .

- Comparison : Unlike 2-Sulfanylbenzenesulfonamide, the para-oriented sulfonamide and pyrazole substituents may alter binding affinities to biological targets.

Functional Group Variations on the Sulfonamide Nitrogen

Methyl 2-(benzenesulfonamido)acetate

- Structure: Sulfonamide nitrogen is part of an amino acid ester (-NH-CO-OCH₃).

- Properties : The ester group increases hydrophobicity but may reduce metabolic stability. The crystal structure shows intermolecular N–H···O and C–H···O interactions, suggesting strong solid-state packing .

- Synthesis : Prepared via reaction of benzenesulfonic acid with glycine methyl ester, highlighting versatility in derivatization .

2-azido-N-benzylbenzenesulfonamide (CAS 203933-02-2)

- Structure : Includes an azide (-N₃) group at the ortho position and a benzyl group on the sulfonamide nitrogen.

- Properties : The azide group enables click chemistry applications, while the benzyl substituent enhances lipophilicity. This compound serves as a precursor for triazole-linked conjugates .

- Comparison : The azide’s high reactivity contrasts with the sulfanyl group’s nucleophilic character in this compound.

Heterocyclic and Pharmacologically Active Derivatives

2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide

- Structure: Combines a benzimidazole ring and a dimethylamino group.

- Properties: Benzimidazole’s aromaticity facilitates π-π stacking in crystal structures, while the dimethylamino group may modulate basicity. Such hybrids are explored for antitumor or antiviral activity .

- Crystallography : Structural studies reveal planar arrangements critical for molecular recognition .

Sulfadiazine and Sulfamerazine

- Structure : Classic antimicrobial sulfonamides with pyrimidine or methylpyrimidine substituents.

- Properties : These para-substituted sulfonamides inhibit dihydropteroate synthase (DHPS) in bacteria. The ortho-sulfanyl group in this compound may offer distinct steric or electronic interactions with DHPS .

Data Tables

Table 1: Structural and Functional Comparisons

Research Implications

- Reactivity : The sulfanyl group in this compound provides nucleophilic sites for disulfide bond formation, unlike azides or esters.

- Biological Activity : Ortho-substituted sulfonamides may exhibit unique enzyme inhibition profiles compared to para-oriented derivatives (e.g., sulfadiazine) .

- Industrial Relevance : Functionalization of the sulfonamide nitrogen (e.g., benzyl, cyclohexyl) tailors compounds for specific synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.